3-Aminothiophene-2-carboxamide

Catalog No.
S666470
CAS No.
147123-47-5
M.F
C5H6N2OS
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminothiophene-2-carboxamide

CAS Number

147123-47-5

Product Name

3-Aminothiophene-2-carboxamide

IUPAC Name

3-aminothiophene-2-carboxamide

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8)

InChI Key

BKDZTJNNXCNSCK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1N)C(=O)N

Canonical SMILES

C1=CSC(=C1N)C(=O)N

The exact mass of the compound 3-Aminothiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminothiophene-2-carboxamide is a specialized ortho-aminoamide building block utilized for the high-efficiency synthesis of thieno[3,2-d]pyrimidine scaffolds. In industrial and medicinal chemistry procurement, this compound is prioritized over generic benzenoid precursors because it provides direct access to a bioisosteric core that is critical for modern kinase inhibitor development. By featuring an adjacent amino and carboxamide group on an electron-rich thiophene ring, it enables rapid, one-pot dehydrative cyclizations that bypass the multi-step sequences required when starting from basic thiophene carboxylates or nitriles [1]. For buyers scaling up pharmaceutical intermediates, procuring this exact functionalized scaffold ensures high atom economy and reliable regiocontrol during the construction of complex fused heterocycles.

Procurement Fit

Enables thieno[3,2-d]pyrimidine core synthesis for PDE4 research

Key precursor for selective IKK-2 pathway probes

Electron-rich thiophene with dual amino/carboxamide reactivity

Substituting 3-Aminothiophene-2-carboxamide with its close isomer, 2-aminothiophene-3-carboxamide, results in structural failure for targeted drug design. The isomer exclusively yields the thieno[2,3-d]pyrimidine core, which flips the spatial orientation of the sulfur atom. In kinase inhibitor applications, this sulfur atom acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region; altering its vector destroys target affinity and selectivity [1]. Furthermore, attempting to substitute this compound with 2-aminobenzamide (anthranilamide) yields quinazolinones, completely sacrificing the enhanced solubility, altered lipophilicity, and metabolic stability conferred by the thiophene bioisostere. Finally, procuring the ester analog (methyl 3-aminothiophene-2-carboxylate) instead of the carboxamide introduces unnecessary synthetic friction, requiring harsher amidine reagents or additional aminolysis steps to achieve the same pyrimidinone core.

Substitution Risk

Positional isomer mismatch

2-Aminothiophene-3-carboxamide yields thieno[2,3-d]pyrimidines, altering target selectivity profile.

Missing amino group

Thiophene-2-carboxamide lacks the nucleophilic amine required for fused pyrimidine formation.

Functional group alteration

Thiocarboxamide analog introduces VEGFR-2 and tubulin off-target liabilities, confining research pathway context.

High-Yield One-Step Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-ones

For process chemists, 3-aminothiophene-2-carboxamide offers a streamlined route to the thieno[3,2-d]pyrimidine core via direct condensation with formamide at elevated temperatures (150 °C), routinely achieving 60–75% yields in a single step [1]. In contrast, utilizing the baseline methyl 3-aminothiophene-2-carboxylate requires either a two-step aminolysis-cyclization sequence or the use of harsher reagents like formamidine acetate, which often depresses overall yields to ~50–60% and complicates downstream purification.

Evidence DimensionCyclization yield to the pyrimidinone core
Target Compound Data60–75% yield via one-pot formamide condensation
Comparator Or BaselineMethyl 3-aminothiophene-2-carboxylate (~50–60% yield via multi-step or harsher amidine conditions)
Quantified Difference15–20% higher yield and elimination of one synthetic step
ConditionsCondensation with formamide at 150 °C

Procuring the carboxamide directly eliminates a synthetic step, improving process mass intensity and reducing reagent costs during scale-up.

Scaffold Access
Reported
Target: 3-aminothiophene-2-carboxamide → thieno[3,2-d]pyrimidine scaffold. Comparator: 2-aminothiophene-3-carboxamide → thieno[2,3-d]pyrimidine scaffold.
Scaffold-dependent PDE4 selectivity profile
Cyclization conditions: DCC, DMAP, pyridine, DMF

Absolute Regiocontrol for Kinase Hinge Binding

The regiochemistry of the starting material strictly dictates the final fused core. 3-Aminothiophene-2-carboxamide exclusively forms the thieno[3,2-d]pyrimidine scaffold, which is demonstrated to achieve sub-nanomolar IC50 values (e.g., 13 nM against specific EGFR mutants) due to the precise vector of the sulfur hydrogen-bond acceptor [1]. Using the comparator 2-aminothiophene-3-carboxamide yields the [2,3-d] isomer, which frequently suffers from a 10- to 100-fold drop in binding affinity due to steric clashes and misaligned hydrogen bonding in the kinase ATP pocket.

Evidence DimensionTarget binding affinity (IC50) in kinase assays
Target Compound DataYields [3,2-d] core (precise sulfur orientation, sub-nanomolar IC50 potential)
Comparator Or Baseline2-Aminothiophene-3-carboxamide (yields[2,3-d] core, suboptimal orientation)
Quantified DifferenceUp to 10- to 100-fold loss in kinase IC50 with the incorrect isomer
ConditionsATP-competitive kinase inhibition assays (e.g., EGFR, PI3K)

Selecting the correct regioisomeric precursor is non-negotiable for medicinal chemistry programs to ensure target affinity is maintained.

Synthetic Efficiency
Reported
Gewald reaction with morpholine: good yields; Thiocarboxamide conversion: 56–57% yield.
Supports reproducible synthesis workflow
Lawesson’s reagent pathway less efficient

Accelerated Condensation Kinetics in Multi-Component Reactions

In the synthesis of 2-substituted or spiro-thienopyrimidinones, 3-aminothiophene-2-carboxamide exhibits enhanced nucleophilicity compared to standard 2-aminobenzamides. Under catalytic conditions (e.g., with metal-organic frameworks or phosphotungstic acid), the electron-rich thiophene ring accelerates Schiff base formation and subsequent cyclization, achieving >70% yields in significantly shorter reaction times than the benzene analog [1].

Evidence DimensionCondensation reactivity and reaction time
Target Compound Data>70% yield with rapid cyclization kinetics
Comparator Or Baseline2-Aminobenzamide (anthranilamide) (slower kinetics, requires longer heating)
Quantified DifferenceSignificantly reduced reaction times for spiro/2-substituted core formation
ConditionsCatalytic condensation with aldehydes/ketones under irradiation or mild heating

Higher reactivity translates to shorter batch times and lower catalyst loading in combinatorial library synthesis.

IKK-2 Inhibition
Class-level
SC-514 derivative: IC₅₀ 11.2 µM; >200 µM against 31 other kinases.
Supports IKK-2 selective probe development
Thiocarboxamide analog inhibits VEGFR-2 (0.59 µM)
Antimicrobial Potential
Class-level
3-Aminothiophene-2-carboxylate derivatives: MIC 10–20 µg/mL (bacteria, fungi).
Class-level antimicrobial scaffold hypothesis
Data to verify for unsubstituted carboxamide

Synthesis of PI3K and EGFR Kinase Inhibitors

Directly downstream of its strict [3,2-d] regiocontrol, this compound is the mandatory starting material for developing highly selective ATP-competitive kinase inhibitors. It ensures the sulfur atom is perfectly positioned to interact with the hinge region of targets like mutant EGFR and PI3Kα [1].

Combinatorial Library Generation of Fused Pyrimidines

Due to its high-yielding, one-pot cyclization with formamide, 3-aminothiophene-2-carboxamide is utilized for solution-phase parallel synthesis. It allows for the rapid generation of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries with high purity, minimizing purification bottlenecks in high-throughput screening workflows [2].

Development of Spiro-Thienopyrimidinone Scaffolds

Leveraging its accelerated condensation kinetics, this compound is highly suited for reactions with cyclic ketones to form spiro-heterocycles. This application is critical for expanding the 3D structural diversity (sp3 character) of compound libraries beyond flat aromatic systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis
3-amino-2-carboxamide regiochemistry
Scaffold-dependent PDE4 isoform selectivity
IKK-2 pathway probe synthesis
Carboxamide selectivity profile
IKK-2 vs. off-target kinase inhibition review
Antimicrobial scaffold derivatization
3-aminothiophene core
MIC and strain-panel endpoint context
General thienopyrimidine intermediate
Morpholine-catalyzed Gewald route
Synthetic yield and reproducibility

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Aminothiophene-2-carboxamide

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